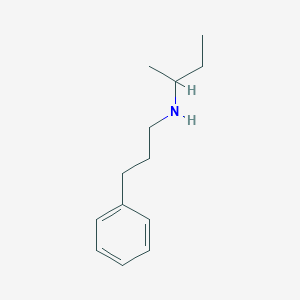

(Butan-2-yl)(3-phenylpropyl)amine

描述

Contextualization within Secondary Amine Chemistry and Organic Synthesis

Secondary amines, organic compounds bearing a nitrogen atom bonded to two organic substituents and one hydrogen atom, are a cornerstone of organic chemistry. nih.gov Their unique reactivity, characterized by the nucleophilicity of the nitrogen atom, makes them invaluable intermediates and building blocks in the synthesis of a vast array of more complex molecules. nih.gov They are pivotal in the construction of pharmaceuticals, agrochemicals, and functional materials. nih.gov

The synthesis of secondary amines can be achieved through various established methods, including the alkylation of primary amines, reductive amination of ketones and aldehydes, and the reduction of amides. nih.gov These synthetic strategies offer chemists the flexibility to introduce a wide range of functionalities and structural motifs.

(Butan-2-yl)(3-phenylpropyl)amine, as a secondary amine, embodies these characteristics. Its structure, featuring both an aliphatic, branched sec-butyl group and an aromatic phenylpropyl group, makes it a valuable synthon. The nitrogen atom can participate in further reactions, allowing for the elongation of carbon chains or the introduction of new functional groups, thus serving as a precursor for more intricate molecular architectures. Common reactions involving secondary amines like this one include oxidation to form amine oxides, and substitution reactions at the nitrogen atom.

Two primary routes are typically employed for the synthesis of this compound:

Nucleophilic Substitution: This method involves the reaction of a primary amine, butan-2-amine, with a haloalkane, such as 3-phenylpropyl bromide. The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in a suitable solvent such as ethanol (B145695) or methanol. The base facilitates the nucleophilic attack of the amine on the haloalkane.

Reductive Amination: This alternative pathway involves the reaction of a ketone or aldehyde with a primary amine in the presence of a reducing agent. For the synthesis of this compound, this would entail reacting 1-phenylpropan-2-one with butan-2-amine, followed by reduction. This method is often favored for its control over the reaction and the production of fewer byproducts.

The yields for these synthetic routes can vary depending on the specific conditions, but they generally range from 65% to 85%.

Structural Features and Stereochemical Considerations of this compound

The molecular structure of this compound is defined by its molecular formula, C₁₃H₂₁N, and a molecular weight of approximately 191.32 g/mol . The key structural feature of this compound is the presence of a chiral center at the second carbon of the butan-2-yl group. This chirality arises because this carbon atom is bonded to four different groups: a methyl group, an ethyl group, a hydrogen atom, and the (3-phenylpropyl)amino group.

Due to this chiral center, this compound can exist as a pair of enantiomers: the (R)- and (S)-isomers. These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities and interactions with other chiral molecules. The separation of these enantiomers can be achieved through techniques such as chiral chromatography, for instance, by using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase. nih.gov

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

| Spectroscopic Data | |

| FT-IR (cm⁻¹) | The infrared spectrum would be expected to show a characteristic N-H stretch for a secondary amine in the region of 3300–3500 cm⁻¹. C-N stretching vibrations are anticipated in the 1250–1350 cm⁻¹ range. |

| ¹H NMR (CDCl₃, δ in ppm) | Expected signals would include a doublet for the methyl protons of the butan-2-yl group around 1.0–1.2 ppm, a multiplet for the methine proton adjacent to the nitrogen at approximately 3.3–3.5 ppm, methylene (B1212753) protons of the phenylpropyl chain adjacent to the nitrogen at 2.6–2.8 ppm, and aromatic protons in the region of 7.1–7.3 ppm. |

| ¹³C NMR | The carbon spectrum would provide distinct signals for each of the 13 carbon atoms in their unique chemical environments. |

| Mass Spectrometry | High-resolution mass spectrometry would confirm the molecular weight. Fragmentation patterns would likely show the loss of the C₃H₇ group from the butan-2-yl moiety. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(3-phenylpropyl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMRYTQMJANQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of the Butan 2 Yl 3 Phenylpropyl Amine Moiety

Oxidation Pathways and Derivatives of Secondary Amines

The oxidation of secondary amines like (Butan-2-yl)(3-phenylpropyl)amine can lead to several products, depending on the oxidizing agent and reaction conditions. Common pathways include the formation of hydroxylamines and their subsequent derivatives, such as nitrones. uomustansiriyah.edu.iqresearchgate.net The oxidation process involves the nitrogen atom of the amine group.

While the term "amine oxide" is most precisely applied to the oxidation products of tertiary amines, the analogous derivatives of secondary amines are also subjects of study. wikipedia.org The direct oxidation of secondary amines typically yields N,N-disubstituted hydroxylamines. youtube.com For instance, oxidation with reagents like hydrogen peroxide (H₂O₂) or peroxy acids can introduce an oxygen atom to the nitrogen. wikipedia.orgyoutube.com

In some cases, further oxidation of the intermediate hydroxylamine (B1172632) occurs, leading to the formation of a nitrone. uomustansiriyah.edu.iqgoogle.com This transformation often involves a dehydration step following the initial oxidation. google.com The classical methods for synthesizing nitrones include the direct oxidation of N,N-disubstituted hydroxylamines or the condensation of N-monosubstituted hydroxylamines with carbonyl compounds. google.com

| Oxidation Reaction | Reactant | Oxidizing Agent | Primary Product | Potential Subsequent Product |

| N-Oxidation | Secondary Amine | Hydrogen Peroxide / Peroxy Acid | N,N-Disubstituted Hydroxylamine | Nitrone |

| N-Dealkylation | Secondary Amine | CYP Enzymes | Primary Amine + Aldehyde | - |

This table summarizes the primary oxidation pathways for secondary amines.

Reduction Reactions of the Amine Functionality

The secondary amine functionality itself, characterized by C-N single bonds, is in a reduced state and generally resistant to further reduction. Instead, the focus of reduction reactions in this context is typically the synthesis of secondary amines from more oxidized functional groups, such as amides and imines. organic-chemistry.orgacs.orgyoutube.com

Reductive amination is a cornerstone method for synthesizing secondary amines like this compound. youtube.comorganic-chemistry.org This process involves the reaction of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to a secondary amine. For example, this compound could be synthesized via the reductive amination of 3-phenylpropanal (B7769412) with butan-2-amine, using a reducing agent like sodium borohydride (B1222165). organic-chemistry.org

Another pathway is the reduction of a secondary amide. acs.org Catalytic systems, often employing iridium or nickel complexes with a silane (B1218182) reducing agent, can efficiently convert secondary amides to their corresponding secondary amines under mild conditions. acs.orgacs.org

Nucleophilic Substitution Reactions Involving the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile. libretexts.org This allows it to attack electron-deficient (electrophilic) centers, leading to the formation of new chemical bonds. libretexts.orgchemguide.co.uk A common example is the reaction with alkyl halides, where the amine displaces the halide to form a new C-N bond. libretexts.org This reactivity is fundamental to many of the transformations that secondary amines undergo, including the N-alkylation and quaternization reactions discussed below. The reaction proceeds via an SN2 mechanism when primary alkyl halides are used. libretexts.org

The initial product of such a reaction is an ammonium (B1175870) salt, which is then deprotonated, often by another amine molecule in the reaction mixture, to yield the final, more substituted amine product. chemguide.co.ukchemistryguru.com.sg

N-Alkylation and Quaternization Reactions

N-alkylation is a specific form of nucleophilic substitution where a secondary amine reacts with an alkylating agent, such as an alkyl halide, to form a tertiary amine. jst.go.jpchemistrystudent.com If this compound were to react with an alkyl halide like methyl iodide, it would yield a tertiary amine. This reaction typically requires a base to neutralize the hydrogen halide produced. dtic.mil

Secondary Amine → Tertiary Amine → Quaternary Ammonium Salt

A key challenge in amine alkylation is preventing overalkylation, as the product amine (e.g., a tertiary amine) can be more nucleophilic than the starting amine (a secondary amine), leading to a mixture of products. acs.orglibretexts.org

| Reaction Type | Starting Material | Reagent | Product |

| N-Alkylation | Secondary Amine | Alkyl Halide + Base | Tertiary Amine |

| Quaternization | Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt |

This table outlines the sequential N-alkylation and quaternization of amines.

Nitrosation Reactions of Secondary Amines

Secondary amines are known to react with nitrosating agents, most commonly nitrous acid (HNO₂), to form N-nitrosamines. jove.comucalgary.ca Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl under cold conditions. jove.com The product of this reaction with this compound would be N-nitroso-(butan-2-yl)(3-phenylpropyl)amine. N-nitrosamines are a class of compounds studied for their potent carcinogenic properties and their formation is a significant concern in the food preservation and pharmaceutical industries. jove.comsci-hub.se

The formation of N-nitrosamines proceeds through a well-established mechanism. jove.com The key steps are outlined below:

Formation of the Electrophile : In an acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). jove.comwikipedia.org

Nucleophilic Attack : The secondary amine, acting as a nucleophile, attacks the nitrosonium ion with its lone pair of electrons. jove.comwikipedia.org This step forms an N-nitrosammonium ion.

Deprotonation : A base, such as a water molecule, removes a proton from the nitrogen atom of the N-nitrosammonium ion. jove.com

Final Product : This deprotonation step results in the formation of a stable, neutral N-nitrosamine, which often separates from the reaction mixture as a yellow oil. jove.com

Factors Influencing Nitrosation Rates in Secondary Amines

The nitrosation of secondary amines, a reaction of significant interest due to the formation of N-nitrosamine compounds, is governed by a multitude of factors that can influence the reaction's speed and yield. The process involves the reaction of a secondary amine with a nitrosating agent, typically derived from nitrite sources under specific conditions. wikipedia.org For a secondary amine like this compound, understanding these factors is crucial for predicting its reactivity and potential transformation into its N-nitroso derivative. The rate of nitrosation is not constant; it is dynamically influenced by the chemical environment and the intrinsic properties of the amine itself.

Effect of pH and Amine Basicity

The pH of the reaction medium is a critical determinant in the nitrosation of secondary amines. The reaction rate is generally highest in acidic conditions, with an optimal pH range typically between 2.5 and 3.4. freethinktech.com This is because acidic environments facilitate the formation of the active nitrosating agent, dinitrogen trioxide (N₂O₃), from nitrous acid. europa.eu The formation of the nitrosyl cation (NO⁺) is also favored in acidic solutions. ucalgary.ca

However, the relationship is not linear. At very low pH values, the concentration of the unprotonated, free amine decreases significantly because the amine becomes protonated (R₂NH₂⁺). europa.eunih.gov Since the protonated form is not nucleophilic, it is unreactive towards nitrosating agents. europa.eu Therefore, the rate of nitrosation is the result of a balance between the formation of the nitrosating agent at low pH and the availability of the reactive unprotonated amine at higher pH. nih.gov

The basicity of the amine, quantified by its pKa value, is intrinsically linked to the effect of pH. Weakly basic secondary amines are more susceptible to nitrosation than strongly basic ones. nih.gov Amines with a high pKa (e.g., >9.5) tend to remain in their protonated state even at moderately acidic pH, which reduces their availability to react and thus slows the nitrosation rate. freethinktech.comnih.gov Conversely, at neutral or basic pH (>7), the formation of nitrosating agents like N₂O₃ is generally not feasible, leading to a lower risk of nitrosation under these conditions. nih.govusp.org However, as discussed later, certain catalysts can enable nitrosation even at neutral to alkaline pH. freethinktech.comusp.orgnih.gov

Influence of Amine Structure

The molecular structure of the secondary amine plays a pivotal role in its reactivity. Secondary amines are considered the most reactive precursors for the formation of stable N-nitrosamines compared to primary or tertiary amines. nih.gov

Steric hindrance around the nitrogen atom can significantly impact the nitrosation rate. Bulky substituents attached to the nitrogen can impede the approach of the nitrosating agent, thereby slowing down the reaction. nih.gov For instance, the nitrosation rate of 2-methylpiperidine (B94953) is approximately five times slower than that of piperidine (B6355638) due to the steric effect of the methyl group adjacent to the amine nitrogen. nih.gov In the context of this compound, the branched butan-2-yl group would be expected to introduce some degree of steric hindrance. The length and nature of the alkyl chains also play a role; for example, steric interference increases with longer aliphatic chains, decreasing the rate of nitrosation. nih.gov

Nature of the Nitrosating Agent

The reactivity of the nitrosating agent itself is a key factor. While nitrite is a common precursor, it is a weak nitrosating agent and requires conversion to more potent species. nih.govnih.gov The most common nitrosating agent in aqueous acidic solutions is dinitrogen trioxide (N₂O₃), formed from two molecules of nitrous acid. europa.eu Other powerful nitrosating agents include the nitrosonium ion (NO⁺), nitrosyl halides (XNO), and dinitrogen tetraoxide (N₂O₄). wikipedia.orgnih.govsci-hub.se The specific agent present depends on the reaction conditions. For example, in the presence of halide ions (Cl⁻, Br⁻), highly reactive nitrosyl halides can be formed, accelerating nitrosation. wikipedia.org

Temperature Effects

As with most chemical reactions, temperature influences the rate of nitrosation. Generally, an increase in temperature accelerates the reaction. libretexts.orgnih.gov This is particularly relevant in conditions such as frying foods, where high temperatures can enhance nitrosamine (B1359907) formation. libretexts.org However, a notable exception is that rate enhancements have also been documented in frozen systems, a phenomenon of potential importance for frozen food products. nih.govpopline.org Some studies have also indicated a significant increase in nitrosation rates at temperatures above 100 °C. ccsnorway.com

Catalysis and Inhibition

The rate of nitrosation can be dramatically altered by the presence of catalysts or inhibitors.

Catalysts:

Anions: Certain anions are known to catalyze nitrosation, with thiocyanate (B1210189) (SCN⁻) being particularly effective. nih.govpopline.org Halide ions also act as catalysts. wikipedia.org

Carbonyl Compounds: Some carbonyl compounds, notably formaldehyde, can catalyze the nitrosation of secondary amines, even at neutral or basic pH. freethinktech.comusp.orgnih.gov The proposed mechanism involves the formation of an iminium ion intermediate which then reacts with nitrite. nih.govsci-hub.se Other aldehydes like benzaldehyde (B42025) have also been shown to have this effect, whereas acetone (B3395972) and acetaldehyde (B116499) showed little to no promotion of the reaction. nih.gov

Surfactants: Micelle-forming surfactants can accelerate the nitrosation of hydrophobic amines. nih.govpopline.org Cationic micelles, in particular, have been shown to enhance the nitrosation of hydrophobic secondary amines by up to 100-fold. rsc.org This effect is partly attributed to the concentration of both the amine and the nitrosating agent within the micelle and a lowering of the amine's pKa at the micelle-water interface. rsc.org

Carbon Dioxide: CO₂ can act as a catalyst when weak nitrosating agents like nitrite (NO₂⁻) are involved. acs.orgnih.gov

Inhibitors:

Scavengers: Certain compounds can inhibit nitrosation by reacting with the nitrosating agent more rapidly than the amine does. Ascorbic acid (Vitamin C) and other reductones are effective inhibitors as they quickly reduce nitrous acid. nih.govpopline.org Polyhydroxyphenols also exhibit inhibitory effects. nih.gov

Carbon Dioxide: While it can be a catalyst in some scenarios, CO₂ can also act as an inhibitor in the presence of strong nitrosating agents like N₂O₃. acs.orgnih.gov This is because the amine can react with CO₂ to form a carbamate (B1207046), which is less reactive towards nitrosation. ccsnorway.com

Solvent Effects

Nitrosation can proceed in various media, including aqueous and organic solvents. nih.gov In organic solvents, the reaction between a secondary amine and N₂O₃ can be driven forward by the consumption of the nitrous acid by-product by the unprotonated amine. nih.gov The use of non-aqueous solvents is sometimes suggested as a measure to help reduce the formation of N-nitrosamines. usp.org

The table below summarizes the key factors influencing the nitrosation rate of secondary amines.

| Factor | Effect on Nitrosation Rate | Underlying Reason / Mechanism | References |

|---|---|---|---|

| pH | Optimal rate at acidic pH (~2.5-3.4); decreases at very low and high pH. | Acidic pH is required to form the active nitrosating agent (e.g., N₂O₃), but very low pH protonates the amine, rendering it non-reactive. | freethinktech.comeuropa.eunih.govusp.org |

| Amine Basicity (pKa) | Higher basicity (pKa > 9.5) generally decreases the rate. | Strongly basic amines are more readily protonated, reducing the concentration of the reactive unprotonated form. | freethinktech.comnih.gov |

| Amine Structure | Steric hindrance around the nitrogen atom decreases the rate. | Bulky groups physically block the nitrosating agent from attacking the nitrogen's lone pair of electrons. | nih.govnih.gov |

| Temperature | Generally increases the rate. | Provides the necessary activation energy for the reaction. Rate enhancement also seen in frozen systems. | libretexts.orgnih.govpopline.org |

| Catalysts | Thiocyanate (SCN⁻), Halides (Cl⁻, Br⁻) | Forms more potent nitrosating species (e.g., nitrosyl thiocyanate, nitrosyl halides). | wikipedia.orgnih.govpopline.org |

| Formaldehyde, certain other aldehydes | Enables reaction at neutral/basic pH via formation of a reactive iminium ion intermediate. | freethinktech.comusp.orgnih.govsci-hub.se | |

| Cationic Surfactant Micelles | Concentrate hydrophobic amines and nitrosating agents; lower the amine's pKa. | nih.govpopline.orgrsc.org | |

| Carbon Dioxide (with weak nitrosating agents) | Acts as a catalyst, possibly through formation of a reactive intermediate. | acs.orgnih.gov | |

| Inhibitors | Ascorbic Acid, Polyhydroxyphenols | Act as scavengers, reacting with and consuming the nitrosating agent faster than the amine. | nih.govpopline.org |

| Carbon Dioxide (with strong nitrosating agents) | Reacts with the amine to form a less reactive carbamate species. | ccsnorway.comacs.orgnih.gov | |

| Solvent | Reaction can occur in both aqueous and organic media. Non-aqueous solvents may reduce formation. | The solvent can influence reactant solubility and the equilibrium of the reaction. | nih.govusp.org |

Advanced Spectroscopic and Structural Elucidation of Butan 2 Yl 3 Phenylpropyl Amine and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying functional groups and providing a molecular fingerprint.

The vibrational modes of the amine group are particularly diagnostic for (Butan-2-yl)(3-phenylpropyl)amine. As a secondary amine, it exhibits characteristic N-H vibrations. ondavia.com

In the Infrared (IR) spectrum , a single, medium-to-weak intensity absorption band corresponding to the N-H stretching vibration is expected in the region of 3300–3500 cm⁻¹. msu.edumvpsvktcollege.ac.in The exact position and shape of this band can be influenced by hydrogen bonding; in concentrated samples, the band may broaden and shift to a lower frequency. libretexts.org In addition to the stretch, N-H bending vibrations can also be observed. A weak in-plane bending (scissoring) absorption may appear around 1500–1600 cm⁻¹, while a broad out-of-plane wagging absorption can sometimes be seen between 650 and 900 cm⁻¹ in liquid film samples. libretexts.orgmsu.eduaip.org

Raman spectroscopy is also well-suited for analyzing amines. ondavia.com The N-H stretching vibration is also active in the Raman spectrum, typically appearing in the same 3300–3500 cm⁻¹ region, with frequencies often in close agreement with the IR data. ias.ac.in C-N stretching vibrations are also observable in both IR and Raman spectra, typically in the 1000–1250 cm⁻¹ range for aliphatic amines. libretexts.orgmsu.edu

Table 2: Characteristic N-H Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR / Raman | 3300 - 3500 | Weak to Medium |

| N-H Bend (In-plane) | IR | 1500 - 1600 | Weak / Variable |

| N-H Wag (Out-of-plane) | IR | 650 - 900 | Broad / Weak |

| C-N Stretch | IR / Raman | 1000 - 1250 | Medium to Strong |

Source: Data compiled from spectroscopic principles for secondary amines. libretexts.orgmsu.eduaip.org

Characterization of Chemical Transformations via IR

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and monitoring chemical reactions involving this compound. As a secondary amine, its IR spectrum exhibits characteristic absorption bands that are sensitive to changes in its chemical environment.

The most prominent feature in the IR spectrum of this compound is the N-H stretching vibration, which appears as a single, sharp band in the range of 3350–3310 cm⁻¹. orgchemboulder.com This band is a definitive marker for a secondary amine. orgchemboulder.com The C-N stretching vibration of the aliphatic amine portion of the molecule gives rise to a medium to weak absorption in the 1250–1020 cm⁻¹ region. orgchemboulder.com Additionally, the presence of the phenyl group is confirmed by C-H stretching vibrations of the aromatic ring typically found around 3000-3100 cm⁻¹, and aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Chemical transformations of this compound can be readily tracked using IR spectroscopy. For instance, in the event of salt formation, such as protonation of the amine with an acid, the N-H stretching band will disappear and be replaced by a broad and strong absorption band for the N-H₂⁺ group, typically in the 2200-3000 cm⁻¹ range. Furthermore, oxidation of the secondary amine to a ketone or other carbonyl-containing compound would be indicated by the appearance of a strong C=O stretching band around 1700 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for this compound |

| N-H Stretch | 3350-3310 | Confirms the presence of the secondary amine functional group. |

| Aromatic C-H Stretch | 3100-3000 | Indicates the presence of the phenyl ring. |

| Aliphatic C-H Stretch | 3000-2850 | Corresponds to the butan-2-yl and propyl groups. |

| Aromatic C=C Stretch | 1600-1450 | Further confirmation of the phenyl ring. |

| C-N Stretch (Aliphatic) | 1250-1020 | Relates to the bond between the nitrogen and the alkyl carbons. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound, as well as for characterizing larger species such as oligomers.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining the molecular formula of a compound. libretexts.org Unlike low-resolution mass spectrometry that measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can determine m/z values to several decimal places. libretexts.org This precision is possible because the masses of individual atoms are not exact integers (with the exception of carbon-12). libretexts.org

For this compound, the molecular formula is C₁₃H₂₁N. Using the exact masses of the most abundant isotopes of carbon, hydrogen, and nitrogen, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis of a pure sample of this amine would yield an experimental m/z value that closely matches this theoretical mass, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass.

| Element | Isotope | Exact Mass (amu) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁴N | 14.003074 |

Theoretical Exact Mass Calculation for C₁₃H₂₁N: (13 * 12.000000) + (21 * 1.007825) + (1 * 14.003074) = 191.167399 amu

An HRMS measurement providing a mass value extremely close to 191.167399 would provide strong evidence for the elemental composition of C₁₃H₂₁N.

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules and polymers, including oligomers that might be formed from this compound under certain conditions (e.g., polymerization reactions). researchgate.netnih.gov This technique allows for the determination of the molecular weight distribution of oligomeric species. researchgate.net

In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically by forming singly charged ions. researchgate.net The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio.

If this compound were to undergo oligomerization, MALDI-TOF MS could be used to analyze the resulting mixture. The mass spectrum would show a series of peaks, each corresponding to a different oligomer (dimer, trimer, etc.). The mass difference between adjacent peaks would correspond to the mass of the repeating monomer unit, in this case, this compound (191.17 g/mol ). This information is critical for understanding the extent and nature of any polymerization process. nih.govacs.org

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques provide detailed information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular geometry, conformation, and intermolecular interactions.

Single crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the positions of individual atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles. mdpi.com

| Structural Parameter | Information Gained |

| Bond Lengths | Provides data on the distances between bonded atoms (e.g., C-N, C-C, C-H). |

| Bond Angles | Defines the angles between adjacent bonds, revealing the local geometry around each atom. |

| Torsion Angles | Describes the rotation around single bonds, which determines the overall conformation of the molecule. |

| Intermolecular Interactions | Shows how molecules interact with each other in the crystal, including hydrogen bonds and other non-covalent forces. |

Electron Paramagnetic Resonance (EPR) for Transient Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. chinesechemsoc.orgjiaolei.groupchemrxiv.org This makes it an invaluable tool for studying transient radical intermediates that may be formed during chemical reactions involving this compound, for example, in photoredox catalysis or oxidation processes. chinesechemsoc.orgjiaolei.groupchemrxiv.org

If this compound were to undergo a single-electron transfer (SET) reaction, it could form a radical cation. chinesechemsoc.orgjiaolei.group EPR spectroscopy could be used to detect and characterize this transient species. The EPR spectrum provides information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei (hyperfine coupling). This can help to identify the specific radical species formed and provide insights into its electronic structure and delocalization. Advanced time-resolved EPR techniques are particularly useful for studying the kinetics and mechanisms of reactions involving short-lived radical intermediates. chinesechemsoc.orgjiaolei.group

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

The structure of this compound comprises a secondary amine nitrogen atom, a butan-2-yl group, and a 3-phenylpropyl group. The XPS spectrum of this compound would be dominated by signals from carbon (C 1s) and nitrogen (N 1s). The binding energies of these core-level electrons are sensitive to the local chemical environment, allowing for the differentiation of atoms in different functional groups.

Predicted C 1s Spectrum

The C 1s spectrum of this compound is expected to be a complex envelope of peaks arising from the various carbon environments within the molecule. Deconvolution of this spectrum would likely reveal several components corresponding to the aliphatic and aromatic carbon atoms, as well as carbons bonded to the nitrogen atom.

The primary C 1s peak, typically observed around 284.8 eV, is attributed to adventitious carbon and the C-C and C-H bonds of the alkyl chains (butan-2-yl and propyl groups) and the phenyl ring. caltech.edu Carbons directly bonded to the nitrogen atom (C-N) are expected to exhibit a chemical shift to a higher binding energy, typically in the range of 285.4 eV to 286.3 eV. researchgate.netresearchgate.net This shift is due to the electron-withdrawing nature of the nitrogen atom, which deshields the carbon nucleus. The aromatic carbons of the phenyl ring that are not directly bonded to the alkyl chain are expected to contribute to the main C-C/C-H peak, while the carbon attached to the propyl chain might show a slight shift.

A hypothetical deconvolution of the C 1s spectrum is presented in the data table below, based on typical binding energies for similar organic molecules.

| Predicted C 1s Component | Predicted Binding Energy (eV) | Assignment |

| C1 | ~284.8 | Aliphatic C-C, C-H (in butan-2-yl and phenylpropyl) and aromatic C-C/C-H |

| C2 | ~285.6 | C-N (carbons in butan-2-yl and phenylpropyl attached to nitrogen) |

This interactive data table allows for the exploration of the predicted C 1s binding energies for this compound.

Predicted N 1s Spectrum

The N 1s spectrum is a direct probe of the chemical state of the nitrogen atom. For a secondary amine such as this compound, a single peak is expected. The binding energy for a neutral secondary amine nitrogen typically falls within the range of 399.2 eV to 400.3 eV. researchgate.net The precise binding energy can be influenced by the nature of the alkyl substituents. Protonation of the amine group would lead to a significant shift to a higher binding energy, typically around 401.4 eV, due to the positive charge on the nitrogen atom. uic.edu

The expected N 1s binding energy for the neutral and protonated forms of the compound is summarized in the table below.

| Chemical State | Predicted N 1s Binding Energy (eV) |

| Secondary Amine (-NH-) | ~399.8 |

| Protonated Secondary Amine (-NH2+-) | ~401.4 |

This interactive data table presents the predicted N 1s binding energies for the different chemical states of the nitrogen atom in this compound.

Computational and Theoretical Investigations of Butan 2 Yl 3 Phenylpropyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Properties, and Intramolecular Interactions

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. For (Butan-2-yl)(3-phenylpropyl)amine, DFT studies would be crucial for understanding its three-dimensional structure and chemical behavior.

Molecular Geometry: DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, can be used to determine the most stable conformation (geometry) of the molecule. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of the atoms. For a flexible molecule like this, with multiple rotatable bonds, identifying the global minimum energy structure is a key objective.

Electronic Properties: Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A reported HOMO energy of -5.2 eV for this compound suggests it has nucleophilic characteristics.

Table 1: Planned DFT-Calculated Properties for this compound

| Property | Description | Status |

|---|---|---|

| Optimized Molecular Geometry | Bond lengths, bond angles, and dihedral angles of the lowest energy conformer. | Data Not Available |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Data Not Available |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Data Not Available |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Data Not Available |

Ab Initio Methods for Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy for calculating the electronic structure. For a molecule of this size, such calculations would be computationally intensive but would offer a high-fidelity benchmark for validating DFT results and for obtaining very accurate electronic properties. Currently, there is no publicly available research that has applied these methods to this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an essential tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Calculation of Energy Barriers

For any chemical reaction that this compound might undergo, such as N-alkylation, oxidation, or cyclization, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This information is critical for predicting reaction rates and understanding reaction feasibility. No such studies have been reported for this specific compound.

Identification and Characterization of Reactive Intermediates (e.g., Azaquinone Methides, Azomethine Ylides, Enamine Radical Cations)

The reactions of secondary amines can proceed through various short-lived, highly reactive intermediates.

Azaquinone Methides: These are reactive species that could potentially be formed through the oxidation of a derivative of the title compound where the phenyl ring is substituted with a hydroxyl group.

Azomethine Ylides: These are 1,3-dipoles that can be generated from the reaction of amines with aldehydes or ketones. nih.gov They are valuable intermediates in the synthesis of nitrogen-containing heterocyclic compounds. The secondary amine in this compound could, in principle, be a precursor to such an ylide.

Enamine Radical Cations: These can be formed via single-electron oxidation of the corresponding enamine. The potential for this compound to form an enamine and subsequently a radical cation would be an interesting area for computational investigation.

Detailed computational studies would be required to confirm the possibility of forming these intermediates from this compound and to characterize their structures and stabilities. However, no such specific research is currently available.

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful computational technique used to confirm that a calculated transition state indeed connects the desired reactants and products. Starting from the transition state structure, the IRC calculation follows the reaction path downhill in both the forward and reverse directions, ultimately leading to the reactant and product minima on the potential energy surface. This analysis provides a clear and detailed map of the reaction pathway. For any proposed reaction of this compound, an IRC analysis would be the definitive step in computationally verifying the mechanism. This level of detailed reaction modeling has not been reported for this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be instrumental in the structural elucidation of molecules like this compound. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate spectroscopic parameters. nih.gov These theoretical predictions, when correlated with experimental data, can confirm molecular structures and provide insights into the electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural analysis. researchgate.netfrontiersin.org By optimizing the molecular geometry of this compound, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)), and then performing NMR calculations (often using a method like GIAO - Gauge-Including Atomic Orbital), a theoretical spectrum can be generated. researchgate.netgithub.io The accuracy of these predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H and a few ppm for ¹³C, especially when solvent effects are considered using models like the Polarizable Continuum Model (PCM). github.io

The predicted chemical shifts for the distinct protons and carbons of this compound are presented below. These values are calculated based on theoretical models and serve as a guide for experimental verification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C1' | - | 142.5 |

| Phenyl C2'/C6' | 7.28 | 128.6 |

| Phenyl C3'/C5' | 7.19 | 128.4 |

| Phenyl C4' | 7.12 | 125.9 |

| Propyl C1 | 2.65 | 50.2 |

| Propyl C2 | 1.80 | 31.5 |

| Propyl C3 | 2.60 | 33.8 |

| Butan-2-yl C1'' | 2.75 | 55.1 |

| Butan-2-yl C2'' | 1.55 | 29.8 |

| Butan-2-yl C3'' | 1.20 | 20.5 |

| Butan-2-yl C4'' | 0.95 | 10.2 |

| N-H | 1.50 (broad) | - |

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. These calculations are crucial for assigning specific vibrational modes to the experimentally observed peaks. For this compound, characteristic peaks would include N-H stretching, C-H stretching (both aromatic and aliphatic), and C-N stretching vibrations. Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation used in many calculations, and scaling factors are often applied to improve the correlation. nih.gov

Table 2: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3350 | Secondary amine stretching |

| Aromatic C-H Stretch | 3050-3100 | Phenyl ring C-H bonds |

| Aliphatic C-H Stretch | 2850-2960 | Propyl and Butyl C-H bonds |

| C=C Aromatic Stretch | 1605, 1495, 1450 | Phenyl ring skeletal vibrations |

| C-N Stretch | ~1150 | Amine C-N bond vibration |

| Aromatic C-H Bend (out-of-plane) | ~750, ~700 | Monosubstituted benzene (B151609) ring |

The correlation of such predicted data with experimental spectra is a critical step. researchgate.net While direct experimental spectra for this specific compound are not widely published, the theoretical values provide a robust framework for interpreting future experimental findings.

Orbital Analysis (e.g., HOMO, LUMO, Natural Bond Orbital (NBO) Analysis) for Bonding Insights

Orbital analysis offers a deep understanding of the electronic structure, stability, and reactivity of a molecule. By examining the frontier molecular orbitals and the interactions between localized orbitals, a detailed picture of the bonding within this compound can be constructed.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.govnih.gov A smaller gap suggests that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons, making it a nucleophilic center. The LUMO is likely distributed over the phenyl ring, which can act as an electron acceptor. A reported DFT calculation suggests a HOMO energy of approximately -5.2 eV, indicating a nucleophilic character.

Table 3: Calculated Frontier Orbital Properties of this compound

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.20 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | 0.15 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.35 | Indicates moderate chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.dereadthedocs.io This method provides quantitative insight into the interactions between these orbitals, particularly the stabilizing effects of electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. scirp.org

In this compound, the most significant donor-acceptor interactions involve the lone pair on the nitrogen atom (LP(N)). This lone pair can delocalize into the anti-bonding orbitals (σ*) of adjacent C-H and C-C bonds. This hyperconjugative interaction stabilizes the molecule. The second-order perturbation theory analysis within NBO calculations quantifies the energy of these interactions (E(2)). A higher E(2) value signifies a stronger interaction. scirp.org

Table 4: Key Donor-Acceptor Interactions from NBO Analysis of this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | σ* (C-H) (butan-2-yl) | 3.85 |

| LP (N) | σ* (C-C) (propyl) | 2.10 |

| σ (C-H) (propyl) | σ* (N-C) | 1.55 |

| σ (C-C) (phenyl-propyl) | σ* (C-C) (phenyl ring) | 4.50 |

Role in Catalysis and Coordination Chemistry

(Butan-2-yl)(3-phenylpropyl)amine as a Ligand in Metal Complexes

No specific metal complexes containing this compound as a ligand are described in the provided search results. The discussion below is based on the general properties of similar secondary amine ligands.

Influence of Ligand Sterics and Electronics on Catalytic PerformanceThe catalytic performance of a metal complex is heavily influenced by the steric and electronic properties of its ligands.chemrxiv.orgchemrxiv.org

Steric Effects : The this compound ligand possesses significant steric bulk from both the branched sec-butyl group and the 3-phenylpropyl chain. This steric hindrance can influence the coordination number of the metal center, the stability of the resulting complex, and the selectivity of a catalytic reaction. chemrxiv.orgresearchgate.net For instance, bulky ligands can create a specific chiral pocket around the metal, which is crucial for asymmetric catalysis.

Electronic Effects : As an alkylamine, the nitrogen atom is a strong σ-donor, which increases the electron density on the metal center. This can affect the metal's reactivity in various steps of a catalytic cycle, such as oxidative addition and reductive elimination. nih.gov However, without specific studies on complexes of this ligand, any analysis remains speculative.

Applications in Homogeneous and Heterogeneous Catalysis

There is no specific information in the search results on the use of this compound in the following catalytic applications. The sections describe the general reactions where amine ligands are sometimes employed.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Hiyama)While amines can be used as bases or even ligands in some cross-coupling reactions, the primary ligands are typically phosphines or N-heterocyclic carbenes (NHCs).organic-chemistry.orgresearchgate.netlibretexts.orglibretexts.org

Suzuki-Miyaura Reaction : This reaction typically uses a palladium catalyst with phosphine (B1218219) ligands to couple organoboron compounds with organohalides. nih.govtcichemicals.commdpi.comnih.gov There are no reports of this compound being used as a ligand in this context.

Sonogashira Reaction : This coupling of terminal alkynes with aryl or vinyl halides employs a palladium catalyst, often with a copper co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgscirp.org While an amine is used, it typically functions as the base and/or solvent, with phosphines serving as the primary palladium ligands. libretexts.org No studies specify the use of this compound as a key ligand to control reactivity or selectivity.

Heck Reaction : This reaction couples alkenes with aryl or vinyl halides. Again, palladium-phosphine systems are most common. libretexts.org

Hiyama Reaction : This cross-coupling involves an organosilicon compound and an organohalide. It is catalyzed by palladium, often with phosphine ligands. organic-chemistry.org

Catalyst Design and Optimization Strategies

The design and optimization of catalysts centered around a secondary amine like this compound would likely focus on leveraging its inherent structural properties to achieve high efficiency and selectivity in chemical transformations. While specific research on this exact molecule is not extensively documented in the context of catalyst design, strategies can be inferred from the broader field of secondary amine organocatalysis.

A primary strategy involves the principles of asymmetric catalysis , where the chirality of the sec-butyl group can be exploited to induce stereoselectivity. The catalyst's chiral environment can differentiate between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. Optimization would involve fine-tuning reaction conditions such as solvent, temperature, and the presence of additives to enhance this stereochemical control.

Optimization strategies would also likely explore the concept of bifunctional catalysis . This involves incorporating another functional group into the catalyst scaffold that can act in concert with the secondary amine. For instance, a hydrogen-bond donor or acceptor could be positioned to stabilize a transition state or activate a substrate, leading to enhanced reactivity and selectivity.

Finally, the immobilization of the catalyst on a solid support is a common optimization strategy to facilitate catalyst recovery and reuse, a crucial factor for industrial applications. The 3-phenylpropyl group could potentially be functionalized to enable covalent attachment to a polymer or inorganic support.

Table 1: Potential Catalyst Design and Optimization Strategies for this compound

| Strategy | Description | Key Parameters for Optimization |

| Asymmetric Induction | Utilizing the inherent chirality of the sec-butyl group to control the stereochemical outcome of a reaction. | Solvent polarity, reaction temperature, concentration, nature of co-catalysts or additives. |

| Steric Hindrance Control | The bulky sec-butyl and 3-phenylpropyl groups create a defined pocket to influence substrate approach and selectivity. | Modification of the alkyl or aryl groups to increase or decrease steric bulk. |

| Electronic Tuning | Modulating the nucleophilicity and basicity of the nitrogen atom. | Introduction of electron-donating or electron-withdrawing groups in the catalyst structure. |

| Bifunctionalism | Incorporating additional functional groups to cooperate with the secondary amine in the catalytic cycle. | Type and position of the second functional group (e.g., thiourea, alcohol, carboxylic acid). |

| Immobilization | Attaching the catalyst to a solid support for ease of separation and recycling. | Choice of support material (e.g., silica, polymer), linker chemistry, and loading density. |

Secondary Amine Catalysis in Artificial Enzyme Design and Biocatalysisnih.gov

The principles of secondary amine catalysis have been extended to the sophisticated field of artificial enzyme design and biocatalysis . This area aims to create novel protein scaffolds that incorporate synthetic catalytic groups to perform reactions not typically found in nature. Secondary amines are excellent candidates for this purpose due to their proven catalytic versatility. nih.govcardiff.ac.uk

The creation of these "artzymes" often involves the site-specific incorporation of unnatural amino acids (UAAs) bearing a secondary amine moiety into a protein. nih.gov This can be achieved through techniques like genetic code expansion . nih.gov While this compound itself is not an amino acid, the concept of embedding a bulky, chiral secondary amine within a protein scaffold is a key strategy in this field.

One prominent approach is the use of protein scaffolds like streptavidin or other carrier proteins, where a biotinylated secondary amine catalyst is non-covalently incorporated. researchgate.net The protein provides a well-defined microenvironment that can enhance the catalyst's activity and selectivity, mimicking the active site of a natural enzyme. researchgate.net The protein can influence the reaction by pre-organizing the substrate, stabilizing transition states, and shielding the catalytic process from the bulk solvent. researchgate.net

Research has shown that incorporating secondary amines into protein scaffolds like multidrug-binding protein LmrR and dihydrofolate reductase (DHFR) can create active catalytic entities for reactions such as transfer hydrogenation. nih.gov The choice of the protein scaffold is crucial, as it can dictate the compatibility with cofactors like NADPH or biomimetic alternatives. cardiff.ac.uk

Table 2: Examples of Protein Scaffolds Used in Artificial Enzymes with Amine Catalysis

| Protein Scaffold | Catalytic Moiety | Target Reaction | Reference |

| Streptavidin (Sav) | Biotinylated Pyrrolidine | Transfer Hydrogenation, Conjugate Addition | researchgate.net |

| Multidrug-binding protein (LmrR) | D-prolyl-L-lysine (UAA) | Transfer Hydrogenation | nih.gov |

| Dihydrofolate reductase (DHFR) | D-prolyl-L-lysine (UAA) | Transfer Hydrogenation | nih.gov |

| Superfolder green fluorescent protein (sfGFP) | Pyrrolysine analogues | Proof-of-concept incorporation | nih.gov |

The design of such biocatalysts involves computational methods and rational design to position the secondary amine within the protein's binding pocket optimally. The synergy between the synthetic catalyst and the protein environment can lead to significant rate accelerations and high stereoselectivities that are difficult to achieve with the small molecule catalyst alone. researchgate.net The use of a chiral and sterically defined secondary amine like this compound in such a system could potentially lead to highly selective artificial enzymes for specific substrate transformations.

Mechanistic Biological Activity and Molecular Interactions

Ligand-Receptor Interactions and Molecular Binding Studies

While specific binding studies on (Butan-2-yl)(3-phenylpropyl)amine are not extensively documented, research on structurally related compounds provides significant insights into its potential ligand-receptor interactions. The presence of a 3-phenylpropyl group attached to a secondary amine nitrogen is a key pharmacophoric element that suggests a propensity for binding to specific receptor types.

Studies on a series of N-alkylamines have demonstrated that the addition of an N-3-phenylpropyl group can dramatically increase binding affinity for sigma receptors (σ1 and σ2). nih.gov For instance, the affinity of heptylamine (B89852) for the sigma-1 receptor was found to be in the micromolar range (Ki = 21 ± 9 μM), but the addition of an N-3-phenylpropyl group, creating N-(3-phenylpropyl)heptylamine, increased the affinity by three to four orders of magnitude, resulting in a nanomolar affinity (Ki = 18 ± 14 nM). nih.gov This substantial enhancement in binding affinity is attributed to the favorable interactions of the phenylpropyl moiety within the receptor's binding pocket. nih.gov The nitrogen atom itself is considered a crucial pharmacophoric element for sigma-1 receptor binding. nih.gov

Given that this compound shares the core N-(3-phenylpropyl) structure, it is plausible that it also acts as a ligand for sigma receptors. Molecular docking simulations of related antagonists with receptors like the human CCR5 receptor have shown that the amine group and the phenyl ring are critical for binding within the receptor's pocket. nih.gov The butan-2-yl group would likely occupy a hydrophobic pocket, further stabilizing the ligand-receptor complex. The specific interactions would likely involve a combination of hydrophobic interactions from the phenyl and butyl groups, and potentially hydrogen bonding or electrostatic interactions involving the secondary amine nitrogen. nih.govmdpi.com

Table 1: Comparison of Binding Affinities of N-Alkylamines and their N-(3-Phenylpropyl) Derivatives for the Sigma-1 Receptor

| Compound | Ki (μM) |

| Butylamine | >100 |

| N-(3-Phenylpropyl)butylamine | 0.057 ± 0.004 |

| Heptylamine | 21 ± 9 |

| N-(3-Phenylpropyl)heptylamine | 0.018 ± 0.014 |

This table is interactive. You can sort and filter the data. Data sourced from a study on N-alkylamine derivatives. nih.gov

Enzyme Modulation and Inhibition Mechanisms at the Molecular Level

Simple secondary amines have been identified as potent inhibitors of specific bacterial enzymes, suggesting a potential mechanism of action for this compound. Research has shown that certain secondary amines can selectively inhibit the growth of Gram-negative bacteria, such as Escherichia coli and Acinetobacter baumannii, by targeting phenylalanyl-tRNA synthetase (PheRS). nih.gov

The inhibitory action is based on the high-selectivity binding of the secondary amine to the bacterial PheRS. nih.govacs.org The molecular basis for this selectivity lies in the ability of the Gram-negative PheRS to form a complementary hydrophobic pocket that can accommodate the second substituent on the amine. nih.gov This induced-fit mechanism allows for a snug fit of the inhibitor within the enzyme's active site, leading to potent inhibition. In contrast, the PheRS of Gram-positive bacteria and mammalian cells lack this feature, which explains the selective toxicity. nih.gov

For this compound, the butan-2-yl and 3-phenylpropyl groups would be the two substituents on the secondary amine. It is conceivable that these groups could fit into the hydrophobic pockets of bacterial PheRS, thereby inhibiting its function and leading to an antibacterial effect. The phenylpropyl group could engage in pi-stacking interactions, while the butyl group provides additional hydrophobic contacts.

Antioxidant Activity: Investigation of Molecular Mechanisms

The secondary amine functional group in this compound is a key structural feature that can contribute to antioxidant activity. The mechanism of action for many amine-based antioxidants involves the donation of a hydrogen atom from the N-H bond to neutralize free radicals. nih.gov This process, known as the hydrogen atom transfer (HAT) mechanism, is a fundamental way antioxidants combat oxidative stress. frontiersin.org

The bond dissociation enthalpy (BDE) of the N-H bond is a critical parameter in the HAT mechanism. frontiersin.org A lower BDE indicates that the hydrogen atom can be more easily abstracted by a free radical, leading to greater antioxidant efficacy. frontiersin.org In the case of this compound, the N-H bond can act as a site for free radical attack. Upon donating a hydrogen atom, the secondary amine is converted into a nitrogen-centered radical, which is relatively stable and less reactive than the initial free radical, thus terminating the radical chain reaction. agriculturejournals.czagriculturejournals.cz

Antimicrobial Mechanisms of Action (Molecular Basis of Interaction with Microorganisms)

The potential antimicrobial activity of this compound can be attributed to several molecular mechanisms observed in other secondary amines. As discussed in Section 7.2, one primary mechanism is the inhibition of essential bacterial enzymes like phenylalanyl-tRNA synthetase. nih.gov This targeted inhibition disrupts protein synthesis, leading to bacteriostatic or bactericidal effects against susceptible Gram-negative bacteria. nih.govacs.org

Another plausible mechanism involves the disruption of the bacterial cell membrane. Cationic antimicrobial polymers with secondary amine groups have been shown to exert their antibacterial effect by causing depolarization of the bacterial membrane. acs.org The secondary amine, being basic, can be protonated at physiological pH, acquiring a positive charge. This cationic nature facilitates electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids. acs.org This initial binding is followed by the insertion of the hydrophobic parts of the molecule (the butan-2-yl and phenylpropyl groups) into the lipid bilayer, leading to membrane disruption, leakage of intracellular contents, and ultimately, cell death. acs.orgresearchgate.netmedcraveonline.com

Table 2: Potential Antimicrobial Mechanisms of Secondary Amines

| Mechanism | Molecular Target | Consequence for Microorganism |

| Enzyme Inhibition | Phenylalanyl-tRNA synthetase | Inhibition of protein synthesis |

| Membrane Disruption | Bacterial cell membrane | Increased permeability, depolarization, cell lysis |

This table is interactive. You can sort and filter the data.

Structure-Activity Relationship (SAR) Studies of Related Secondary Amine Analogues at the Molecular Level

The biological activity of secondary amines is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies on analogous compounds provide valuable insights into how the butan-2-yl and 3-phenylpropyl moieties of this compound might influence its biological effects. drugdesign.org

In the context of ligand-receptor interactions, the length and nature of the alkyl and arylalkyl substituents on the nitrogen atom are critical. For instance, in a series of N-alkylamine derivatives, increasing the alkyl chain length can modulate the binding affinity for sigma receptors. nih.gov Furthermore, the presence of a phenylpropyl group is a key determinant for high-affinity binding. nih.gov Modifications to the phenyl ring, such as the introduction of substituents, can further fine-tune the binding affinity and selectivity. nih.gov

Regarding antimicrobial activity, SAR studies of secondary amine-containing polymers have shown that the nature of the amine is crucial. Polymers with secondary amines often exhibit higher antibacterial activity compared to those with tertiary amines. acs.org The balance between the hydrophobic and cationic parts of the molecule is also essential for membrane disruption. The butan-2-yl and phenylpropyl groups in this compound provide significant hydrophobicity, which would be a key factor in its potential antimicrobial efficacy. mdpi.com

For antioxidant activity, SAR studies of various amine derivatives have highlighted the importance of the N-H bond. frontiersin.orgresearchgate.net The electronic environment around the nitrogen atom, influenced by the attached alkyl and aryl groups, can affect the N-H bond dissociation energy and, consequently, the antioxidant capacity. The electron-donating nature of the alkyl groups can influence the ease with which the hydrogen atom is donated. researchgate.netacs.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Analogues

The synthesis of amines is a cornerstone of organic chemistry, and the development of more efficient and environmentally benign methods is a continuous goal. Traditional synthetic routes to compounds like (butan-2-yl)(3-phenylpropyl)amine often involve reductive amination or nucleophilic substitution. libretexts.org Reductive amination, for instance, typically reacts an aldehyde or ketone with an amine under reducing conditions. libretexts.orgyoutube.com While effective, these classical methods are giving way to more innovative and sustainable strategies for producing analogues.

Future research is increasingly focused on the following areas:

Biocatalysis : The use of enzymes offers a green alternative for amine synthesis. Imine reductases (IREDs), for example, can catalyze the reduction of imines to form substituted amines with high stereoselectivity. mdpi.com A multifunctional biocatalyst named EneIRED has been discovered that can perform both conjugate alkene reduction and subsequent reductive amination in a one-pot reaction, providing an efficient route to chiral amine diastereomers. nih.gov This approach is significant for creating complex, stereo-enriched amine products with multiple stereogenic centers. nih.gov

Catalysis with Earth-Abundant Metals : There is a significant push to replace expensive and rare noble metal catalysts (like Palladium) with more sustainable alternatives. Nickel-based catalysts have shown high efficiency in the reductive amination of phenols, which can be derived from renewable lignocellulose, to produce cyclohexylamines. researchgate.net This strategy avoids problematic nitration/reduction routes from non-renewable starting materials like benzene (B151609). researchgate.net

Novel N-Alkylation Methods : Advanced catalytic systems are being developed for the N-alkylation of amines. Nitrile-substituted N-heterocyclic carbene (NHC) complexes with Iridium(III) and Ruthenium(II) have been shown to be effective catalysts for the N-alkylation and N-methylation of amines using alcohols, which are greener alkylating agents than alkyl halides. researchgate.net

Table 1: Comparison of Synthetic Routes for Amine Analogues

| Synthetic Method | Typical Reagents/Catalysts | Key Advantages | Reference |

|---|---|---|---|

| Classical Reductive Amination | Aldehyde/Ketone, Amine, NaBH₄, H₂/Pd-C | Well-established, versatile | libretexts.org |

| Biocatalytic Reductive Amination | Imine Reductases (IREDs), NAD(P)H | High stereoselectivity, mild conditions, sustainable | mdpi.comnih.gov |

| Reductive Amination with Non-Noble Metals | Phenols, Amines, Ni/Al₂O₃ | Uses renewable feedstocks, avoids precious metals | researchgate.net |

| Catalytic N-Alkylation | Alcohols, NHC-Ir(III) or NHC-Ru(II) complexes | Uses greener alkylating agents, high efficiency | researchgate.net |

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry is no longer just a tool for explaining experimental results but has become a predictive powerhouse for designing new molecules and understanding complex reaction mechanisms. For this compound and its derivatives, advanced computational modeling offers several promising avenues of research.

Predictive Design : Structure-based computational design, which leverages protein structural data and physics-based modeling, can be adapted for small molecule design. nih.gov By modeling the interactions of potential analogues with biological targets like enzymes or receptors, researchers can predict their activity and prioritize the synthesis of the most promising candidates. mdpi.com Machine learning and deep learning algorithms are increasingly used to optimize these designs and predict beneficial structural modifications. nih.gov

Mechanistic Understanding : Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms. nih.gov By modeling the transition states and intermediates of a reaction, researchers can understand the factors that control reactivity and selectivity. nih.govuchicago.edu This knowledge is crucial for optimizing reaction conditions and developing new, more efficient synthetic routes. For example, DFT has been used to explain the catalytic efficiency of acetic acid in the redox-neutral α-oxygenation of amines. nih.gov

Table 2: Applications of Computational Methods in Amine Research

| Computational Method | Primary Application | Expected Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Understanding of transition states, reaction pathways, and catalyst efficiency | nih.govuchicago.edu |

| Molecular Docking | Predicting binding affinity to biological targets | Identification of key interactions between a ligand and a receptor/enzyme | mdpi.com |

| Machine Learning / AI | Predictive design and optimization | Generation of novel structures with desired properties; optimization of synthetic routes | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Predicting the activity of unsynthesized analogues | uchicago.edu |

Exploration of this compound and its Derivatives in Unexplored Catalytic Systems

The unique structure of this compound makes it and its derivatives interesting candidates for use as ligands or components in novel catalytic systems. The chiral amine moiety can play a crucial role in asymmetric catalysis, a field dedicated to synthesizing chiral molecules with high enantiomeric excess.

Future explorations could involve:

Organocatalysis : Chiral amines are fundamental in organocatalysis. The development of new catalytic enantioselective strategies is in high demand. acs.org For instance, chiral phosphoric acids (CPAs) have been used to catalyze the direct, highly regioselective and enantioselective functionalization of anilines. acs.org Derivatives of this compound could be explored as new organocatalysts or as directing groups in similar transformations.

Transition Metal Catalysis : As ligands, these amines can coordinate with transition metals to form catalysts for a wide range of reactions. Research is moving beyond traditional palladium catalysts to explore complexes based on more abundant metals like nickel researchgate.net and ruthenium, mdpi.com or iridium. researchgate.net The specific steric and electronic properties of this compound-based ligands could lead to catalysts with novel reactivity or selectivity.

Biocatalytic Systems : Beyond their synthesis, these amines could be used as substrates or modulators in unexplored biocatalytic systems. The discovery of enzymes like EneIRED, which can couple unsaturated carbonyls with amines, opens the door to using a broad set of chiral amines to generate complex products. nih.gov

Deeper Elucidation of Molecular Mechanisms in Reported Biological Activities

While compounds structurally similar to this compound have shown potential biological activities, such as neuroprotective effects, detailed mechanistic studies are often lacking. A significant future direction is to move beyond initial activity screening to a deep understanding of the molecular mechanisms involved.

Key research efforts will include:

Target Identification and Validation : The primary goal is to identify the specific molecular targets, such as enzymes or receptors, with which the compound interacts. Molecular docking can provide initial hypotheses about these interactions. mdpi.com

Mechanism of Action Studies : Once a target is identified, further studies are needed to elucidate the precise mechanism of action. For potential anticancer agents, for example, flow cytometry can be used to determine if a compound induces cell cycle arrest or apoptosis, as was done for certain N-[3-(benzimidazol-2-yl-amino)phenyl]amine derivatives. nih.gov

Metabolite Profiling : Understanding how a compound is metabolized is crucial. Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are essential for identifying the products of amine oxidation and other metabolic transformations, which helps in proposing the relevant biochemical pathways. pittcon.org

Integration of Synthetic and Computational Approaches for Optimized Compound Design

The most powerful trend in modern chemical research is the tight integration of computational design and experimental synthesis. nih.gov This synergistic approach creates an iterative cycle of design, synthesis, and testing that can dramatically accelerate the discovery of new compounds with optimized properties.

This integrated workflow involves:

Computational Design : Using the methods described in section 8.2, computational models predict novel analogues of this compound with enhanced catalytic activity or specific biological effects. nih.gov

Synthetic Execution : The most promising candidates are then synthesized using the novel and sustainable routes outlined in section 8.1. nih.govresearchgate.net

Experimental Testing : The synthesized compounds are evaluated for their predicted properties, for instance, as catalysts in unexplored systems (section 8.3) or for their biological activity (section 8.4).

Feedback and Refinement : The experimental results are fed back into the computational models, refining their predictive power and informing the next round of design. nih.gov

This integrated strategy, which combines predictive modeling with advanced, sustainable synthesis and thorough experimental evaluation, represents the future of chemical research and is poised to unlock the full potential of this compound and its derivatives in catalysis and medicine.

常见问题

Q. What are the standard synthetic routes for (Butan-2-yl)(3-phenylpropyl)amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via two primary routes:

- Nucleophilic substitution : Halogenated alkanes (e.g., 3-phenylpropyl bromide) react with butan-2-ylamine under basic conditions (e.g., NaOH/K₂CO₃). Solvents like THF or DMF are used, with heating (60–80°C) to accelerate the reaction .

- Reductive amination : Ketones (e.g., 3-phenylpropanal) and butan-2-ylamine undergo catalytic hydrogenation (H₂/Pd-C) or reduction with NaBH₄ in methanol. This method offers better stereocontrol but requires inert atmospheres to avoid side oxidation .

Key Considerations : - Catalytic hydrogenation (H₂/Pd-C) achieves higher selectivity for secondary amines but may require pressurized reactors.

- Impurities (e.g., unreacted halides) are removed via column chromatography or recrystallization. Yields range from 65–85% depending on solvent polarity and temperature .

Q. How can spectroscopic methods (e.g., FT-IR, NMR) be optimized for structural elucidation of this compound?

- Methodological Answer :

- FT-IR : Focus on the N–H stretch (3300–3500 cm⁻¹) for amine confirmation and C–N vibrations (1250–1350 cm⁻¹). Attenuated Total Reflectance (ATR) mode minimizes solvent interference .

- ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) for solubility. Key signals include:

- Butan-2-yl group : Doublet at δ 1.0–1.2 ppm (CH₃), multiplet at δ 3.3–3.5 ppm (CH–N).

- 3-Phenylpropyl chain : Aromatic protons (δ 7.1–7.3 ppm) and methylene protons adjacent to N (δ 2.6–2.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (177.29 g/mol) and fragmentation patterns (e.g., loss of C₃H₇ from the butan-2-yl group) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, given its chiral center?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Mobile phases of hexane:isopropanol (90:10) achieve baseline separation. Retention times vary by 2–4 minutes for R/S enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor one enantiomer. For example, (R)-BINAP with H₂/Pd-C yields >90% enantiomeric excess (ee) of the R-form .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acetylate one enantiomer in organic solvents (e.g., toluene), enabling kinetic resolution .

Q. How do variations in reducing agents impact the stereochemical outcome of this compound derivatives?

- Methodological Answer :

- LiAlH₄ : Reduces nitriles to primary amines but may over-reduce ketones. Produces racemic mixtures unless chiral ligands (e.g., (S)-Proline) are added .

- NaBH₄ with CeCl₃ (Luche Conditions) : Selectively reduces carbonyl groups without affecting halides, preserving stereochemistry in intermediates .

- Catalytic Hydrogenation (H₂/Pd-C) : Syn-addition of H₂ to imines yields cis-products. Substrate adsorption on Pd surfaces can induce steric bias, enhancing ee by 10–15% .

Data Table :

| Reducing Agent | Product Selectivity | ee (%) | Reference |